
N-cyclohexyl-5-iodopyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-5-iodopyrimidin-4-amine is a chemical compound with the molecular formula C10H14IN3 and a molecular weight of 303.14 g/mol . It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom of a pyrimidine ring, which is further substituted with an iodine atom at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-iodopyrimidine with cyclohexylamine under suitable conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of N-cyclohexyl-5-iodopyrimidin-4-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclohexyl-5-iodopyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Catalysts such as palladium or copper are used along with appropriate ligands and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl or alkyne-linked derivatives .
Applications De Recherche Scientifique
N-cyclohexyl-5-iodopyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving pyrimidine derivatives.
Industry: The compound can be used in the development of new materials and chemicals with specific properties.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-5-iodopyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and the cyclohexyl group can influence its binding affinity and selectivity towards certain enzymes or receptors. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-cyclohexyl-5-bromopyrimidin-4-amine: Similar structure but with a bromine atom instead of iodine.
N-cyclohexyl-5-chloropyrimidin-4-amine: Similar structure but with a chlorine atom instead of iodine.
N-cyclohexyl-5-fluoropyrimidin-4-amine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
N-cyclohexyl-5-iodopyrimidin-4-amine is unique due to the presence of the iodine atom, which can impart different reactivity and properties compared to its halogenated analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications .
Propriétés
Formule moléculaire |
C10H14IN3 |
|---|---|
Poids moléculaire |
303.14 g/mol |
Nom IUPAC |
N-cyclohexyl-5-iodopyrimidin-4-amine |
InChI |
InChI=1S/C10H14IN3/c11-9-6-12-7-13-10(9)14-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13,14) |
Clé InChI |
RWYBXVGORUYGRZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2=NC=NC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


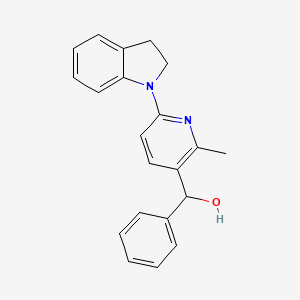
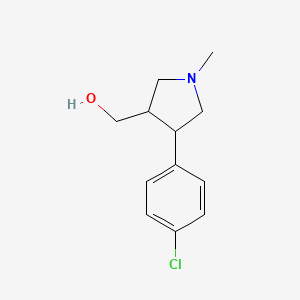



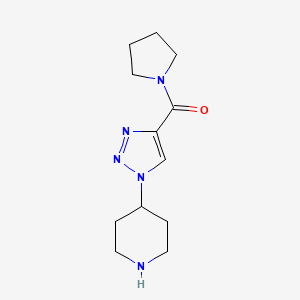
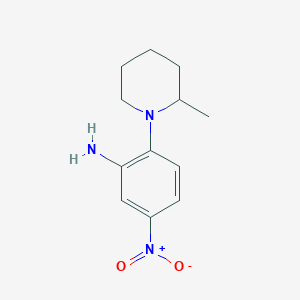


![(1R,5S,6R)-6-(3-iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B11788717.png)
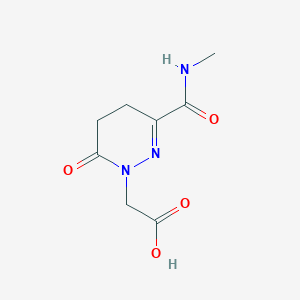
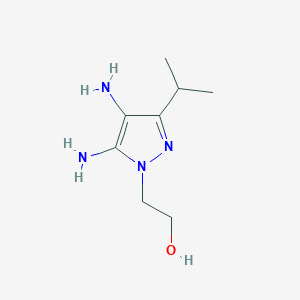
![(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B11788731.png)

